2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. It is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an isoindoline-1,3-dione moiety. This compound has garnered interest due to its potential therapeutic applications, particularly in the field of neuropharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with 4-(4-methoxyphenyl)piperazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as isopropanol and water under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the isoindoline-1,3-dione moiety, converting it to isoindoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of isoindoline derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione has been extensively studied for its potential therapeutic applications. It acts as a ligand for alpha1-adrenergic receptors, making it a candidate for the treatment of neurological disorders such as depression, anxiety, and schizophrenia . Additionally, its affinity for these receptors suggests potential use in cardiovascular diseases and prostate hyperplasia .
In the field of medicinal chemistry, this compound is used as a lead structure for the development of new drugs targeting G-protein-coupled receptors. Its unique structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. By binding to these receptors, it modulates the activity of the associated G-proteins, leading to changes in intracellular signaling pathways. This interaction results in the contraction of smooth muscles in blood vessels and the lower urinary tract, as well as modulation of neurotransmitter release in the central nervous system .
Comparison with Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Used for the treatment of hypertension, also targeting alpha1-adrenergic receptors.
Uniqueness: 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione stands out due to its specific structural features, such as the methoxyphenyl group and the isoindoline-1,3-dione moiety. These features contribute to its unique binding affinity and selectivity for alpha1-adrenergic receptors, making it a promising candidate for further drug development .
Properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-17-8-6-16(7-9-17)23-13-10-22(11-14-23)12-15-24-20(25)18-4-2-3-5-19(18)21(24)26/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQACUZWBSCLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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